Cas no 2228586-72-7 (1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine)

1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine
- 1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine
- 2228586-72-7
- EN300-1808571
-
- インチ: 1S/C9H14N2O/c1-8(2,9(10)4-5-9)7-3-6-12-11-7/h3,6H,4-5,10H2,1-2H3
- InChIKey: BPAIJCKFNHLOLY-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(C(C)(C)C2(CC2)N)=N1
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52Ų
1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808571-0.05g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 0.05g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1808571-0.1g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 0.1g |
$1384.0 | 2023-09-19 | ||
Enamine | EN300-1808571-0.5g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 0.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1808571-1.0g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1808571-2.5g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 2.5g |
$3080.0 | 2023-09-19 | ||
Enamine | EN300-1808571-10g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 10g |
$6758.0 | 2023-09-19 | ||
Enamine | EN300-1808571-10.0g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1808571-5.0g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1808571-0.25g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 0.25g |
$1447.0 | 2023-09-19 | ||
Enamine | EN300-1808571-5g |
1-[2-(1,2-oxazol-3-yl)propan-2-yl]cyclopropan-1-amine |
2228586-72-7 | 5g |
$4557.0 | 2023-09-19 |
1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228586-72-7): Properties, Applications, and Research Insights
The compound 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228586-72-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its distinctive cyclopropylamine core and oxazole moiety, this compound exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and bioactive scaffolds.
In recent years, the demand for heterocyclic compounds like 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine has surged due to their role in addressing challenges such as drug resistance and targeted therapy. The oxazole ring in its structure is known to enhance metabolic stability, a critical factor in optimizing pharmacokinetic profiles. This aligns with current trends in precision medicine, where researchers prioritize molecules with improved bioavailability and selectivity.
From a synthetic perspective, the cyclopropane-1-amine fragment in this compound offers intriguing possibilities for ring-opening reactions and stereoselective transformations. Such features are highly relevant to modern green chemistry initiatives, which emphasize atom economy and reduced waste. Laboratories worldwide are investigating its utility in catalyzed cross-coupling and C-H activation protocols, reflecting the broader shift toward sustainable methodologies.
The analytical characterization of CAS No. 2228586-72-7 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods confirm the presence of key functional groups while ensuring purity standards required for high-throughput screening. Notably, the compound's stability under physiological conditions makes it a candidate for in vitro and in vivo studies, particularly in neurological and inflammatory disease models.
Beyond pharmaceuticals, 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine has shown promise in material science applications. Its rigid backbone contributes to the design of liquid crystals and polymeric coatings, addressing industrial needs for thermally stable materials. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.
As the scientific community continues to explore structure-activity relationships (SAR), derivatives of this compound are being optimized for enhanced binding affinity and therapeutic index. Computational tools like molecular docking and QSAR modeling accelerate this process, aligning with the growing integration of AI-driven drug design. These advancements position CAS No. 2228586-72-7 as a focal point in next-generation medicinal chemistry pipelines.
In summary, 1-2-(1,2-oxazol-3-yl)propan-2-ylcyclopropan-1-amine represents a compelling case study in modern chemical innovation. Its multifaceted applications—from biopharmaceuticals to smart materials—highlight its relevance in solving contemporary scientific challenges. Ongoing research will likely uncover further utilities, solidifying its role in both academic and industrial settings.
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